![molecular formula C14H15FN2O2 B1449775 2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 1267785-36-3](/img/structure/B1449775.png)
2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one
Overview
Description
The compound “2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one” is a chemical with the CAS Number: 1267785-36-3 . It has a molecular weight of 262.28 and its molecular formula is C14H15FN2O2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15FN2O2/c1-9-11(6-7-18)14(19)17-13(16-9)8-10-4-2-3-5-12(10)15/h2-5,8,16,18H,6-7H2,1H3,(H,17,19) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . The boiling point and other physical properties are not specified in the available resources .Scientific Research Applications
Acetylcholinesterase Inhibitory Activity
A study conducted by da Silva et al. (2017) explored the synthesis of dihydropyrimidin-4-ols, closely related to the specified compound. These compounds were evaluated for their acetylcholinesterase inhibitory activity, showing promising results with IC50 values in the lower micromolar range. The compound 6e demonstrated the best inhibitory activity, indicating potential applications in treating conditions like Alzheimer's disease (da Silva et al., 2017).
Anti-Inflammatory and Analgesic Activities
Muralidharan et al. (2019) synthesized a series of dihydropyrimidin-2-ol derivatives and evaluated their analgesic and anti-inflammatory activities. The results revealed that many derivatives exhibited significant anti-inflammatory and analgesic activities, highlighting the potential of these compounds in developing new therapeutic agents (Muralidharan et al., 2019).
Antitumor Activities
Xiong Jing (2011) synthesized dihydropyrimidin derivatives and assessed their in vitro antitumor activities. The findings indicated that these compounds possess selective anti-tumor activities, contributing to the development of potential cancer treatments (Xiong Jing, 2011).
DNA Binding and Antitumor Potential
Wang et al. (2013) investigated the DNA binding properties of dihydropyrimidinones derivatives. They found that these compounds can block DNA transcription and replication, exhibiting significant tumor cell inhibition rates. This research supports the potential use of dihydropyrimidinones derivatives in cancer treatment (Wang et al., 2013).
Antimicrobial and Antifungal Properties
Al-Juboori (2020) synthesized new dihydropyrimidine derivatives and evaluated their antimicrobial and antifungal activities. The results showed that these compounds have good antibacterial and potent antifungal activities, suggesting their potential application in treating infections (Al-Juboori, 2020).
Antitubercular Agents
Desai et al. (2016) synthesized a series of dihydropyrimidinones and screened them for antitubercular activity. Several compounds exhibited significant activity against Mycobacterium tuberculosis, highlighting the potential of these derivatives in tuberculosis treatment (Desai et al., 2016).
properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-9-11(6-7-18)14(19)17-13(16-9)8-10-4-2-3-5-12(10)15/h2-5,18H,6-8H2,1H3,(H,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCDBGMXAXEJBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)CC2=CC=CC=C2F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.